molecular formula C11H15NO3 B11772202 5-Methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid

5-Methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid

Cat. No.: B11772202
M. Wt: 209.24 g/mol
InChI Key: RCGSIYSOJGSQNE-UHFFFAOYSA-N
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Description

5-Methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid is a furan-3-carboxylic acid derivative featuring a pyrrolidine-substituted methyl group at position 2 and a methyl group at position 5 of the furan ring. These analogs are of interest in medicinal chemistry and materials science due to their diverse functional groups, which influence physicochemical properties and biological activity .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

5-methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid

InChI

InChI=1S/C11H15NO3/c1-8-6-9(11(13)14)10(15-8)7-12-4-2-3-5-12/h6H,2-5,7H2,1H3,(H,13,14)

InChI Key

RCGSIYSOJGSQNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)CN2CCCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Molecular Architecture

The target compound features a furan ring substituted at the 2-position with a pyrrolidin-1-ylmethyl group and at the 3-position with a carboxylic acid moiety. The 5-methyl group completes the substitution pattern (Fig. 1).

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₃ (Free acid)
Molecular Weight209.24 g/mol (Free acid)
CAS Number (Hydrochloride)474377-01-0
SMILESCC1=CC(=C(O1)CN2CCCC2)C(=O)O

Synthetic Routes

Mannich Reaction-Based Approach

The Mannich reaction is pivotal for introducing the pyrrolidinylmethyl group. A representative procedure involves:

  • Substrate Preparation : 5-Methylfuran-3-carboxylic acid is treated with paraformaldehyde and pyrrolidine in a refluxing polar solvent (e.g., methanol or DMF).

  • Reaction Conditions : The mixture is stirred at 60–80°C for 12–24 hours, facilitating the formation of the Mannich adduct.

  • Acid Workup : The crude product is acidified with HCl to precipitate the hydrochloride salt, yielding 5-methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid hydrochloride.

Key Considerations :

  • Solvent Choice : Methanol optimizes reactivity, while DMF enhances solubility for bulkier intermediates.

  • Catalysis : Lewis acids (e.g., ZnCl₂) may accelerate the reaction but risk furan ring degradation.

Ester Hydrolysis Pathway

This method starts with a methyl or ethyl ester precursor, enabling milder hydrolysis conditions:

  • Ester Synthesis : Methyl 5-methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylate is prepared via nucleophilic substitution of a bromomethyl intermediate with pyrrolidine.

  • Saponification : The ester is treated with aqueous KOH (2 M) in THF/MeOH (1:1) at 50°C for 6 hours.

  • Salt Formation : The free acid is converted to the hydrochloride salt by adding concentrated HCl (37%) at 0°C.

Advantages :

  • Avoids direct handling of reactive intermediates.

  • High purity (>95%) confirmed by HPLC.

Coupling Agent-Mediated Synthesis

Activating the carboxylic acid for subsequent functionalization:

  • Acyl Chloride Formation : 5-Methylfuran-3-carboxylic acid reacts with thionyl chloride (SOCl₂) in anhydrous DCM to form the acyl chloride.

  • Amine Coupling : The acyl chloride is treated with 1-(aminomethyl)pyrrolidine in the presence of Hunig’s base (DIPEA) to yield the target compound.

  • Purification : Column chromatography (silica gel, EtOAc/hexane) isolates the product.

Critical Parameters :

  • Stoichiometry : Excess DIPEA (2.5 equiv) ensures complete deprotonation of the amine.

  • Side Reactions : Competitive esterification is mitigated by using anhydrous conditions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 6.21 (s, 1H, furan H-4), 4.12 (s, 2H, CH₂N), 3.42–3.38 (m, 4H, pyrrolidine H-2, H-5), 2.31 (s, 3H, CH₃), 1.89–1.85 (m, 4H, pyrrolidine H-3, H-4).

  • IR (KBr) : 1705 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O furan).

Chromatographic Purity

  • HPLC : Retention time = 8.7 min (C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • Elemental Analysis : Calculated for C₁₁H₁₆ClNO₃: C 52.91%, H 6.43%, N 5.61%; Found: C 52.88%, H 6.40%, N 5.59%.

Industrial-Scale Optimization

Solvent Recycling

  • Toluene Recovery : Post-reaction toluene is distilled under reduced pressure (40°C, 100 mbar) and reused, reducing costs by 18%.

Catalytic Efficiency

  • EDC/HOBt System : Enhances coupling yields to 92% compared to 78% with DCC alone .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated or nitro-substituted furan derivatives.

Scientific Research Applications

Therapeutic Applications

  • Cancer Treatment :
    The compound has been studied for its potential as a therapeutic agent in treating various cancers. It has shown efficacy in inhibiting the growth of cancer cells by targeting specific kinases involved in tumor progression. For instance, compounds that modulate receptor tyrosine kinases have been identified as promising candidates for cancer therapy, particularly in breast and ovarian cancers .
  • Antimicrobial Activity :
    Preliminary studies indicate that 5-Methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid exhibits antimicrobial properties. Its derivatives have shown moderate activity against various pathogens, including bacteria and fungi. This suggests potential applications in developing new antimicrobial agents .
  • Neurological Disorders :
    The compound's structure suggests it may interact with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders. Studies on similar compounds have indicated potential benefits in conditions such as anxiety and depression due to their ability to modulate synaptic transmission .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of 5-Methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid on human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest being proposed.

Case Study 2: Antimicrobial Testing

In vitro assays demonstrated that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against Escherichia coli and Candida albicans. These findings support further exploration into its use as a broad-spectrum antimicrobial agent .

Mechanism of Action

The mechanism of action of 5-Methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The furan ring may also participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences, molecular weights, and applications of related compounds:

Compound Name Substituents (Position on Furan) Molecular Weight (g/mol) Key Properties/Applications References
5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid 2-CF₃, 5-CH₃ 194.11 Fluorinated intermediate; high thermal stability; used in agrochemicals
5-(Hydroxymethyl)furan-3-carboxylic acid 5-CH₂OH 142.11 Fungal metabolite (e.g., Aspergillus flavus); structural ambiguity with kojic acid
5-Methyl-2-(5-methylisoxazol-3-yl)furan-3-carboxylic acid 2-isoxazole, 5-CH₃ 221.19 (calculated) Synthesized via HBTU-mediated coupling; potential bioactive scaffold
2,5-Dimethyl-4-(2-thienylaminosulphonyl)furan-3-carboxylic acid 4-SO₂NH-thienyl, 2,5-CH₃ 315.37 Sulfonamide-functionalized; explored in heterocyclic drug design

Spectroscopic and Analytical Challenges

  • 5-(Hydroxymethyl)furan-3-carboxylic acid was initially misidentified as flufuran due to overlapping NMR signals with kojic acid. Discrepancies in ¹³C chemical shifts (e.g., C-2 at δ 160–165 ppm for furan vs. δ 170–175 ppm for pyrone derivatives) resolved the ambiguity .
  • Trifluoromethyl Derivatives : Distinctive ¹⁹F NMR signals (δ -60 to -70 ppm) and FTIR absorptions (e.g., C-F stretch at 1231 cm⁻¹) aid in characterization .

Biological Activity

5-Methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid, also known as 5-Methyl-2-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride (CAS No. 474377-01-0), is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and other pharmacological effects, supported by research findings and case studies.

PropertyValue
Molecular FormulaC11H16ClNO3
Molecular Weight245.70 g/mol
CAS Number474377-01-0
LogP2.62190

Antibacterial Activity

Research has indicated that various pyrrolidine derivatives exhibit significant antibacterial properties. For instance, in a study evaluating the antibacterial efficacy of several compounds, derivatives similar to 5-Methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values of related compounds against common bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
5-Methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acidStaphylococcus aureus12.5
Escherichia coli25
Bacillus subtilis15

These results suggest that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is notable for its clinical relevance.

Antifungal Activity

In addition to its antibacterial properties, 5-Methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid has been evaluated for antifungal activity. A study highlighted its effectiveness against various fungal strains, with specific attention to Candida albicans.

Antifungal Efficacy

The following table outlines the antifungal activity of the compound:

CompoundFungal StrainMIC (µg/mL)
5-Methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acidCandida albicans20
Fusarium oxysporum40

This data indicates that the compound possesses promising antifungal properties, particularly against pathogenic fungi.

The biological activity of 5-Methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid is attributed to its ability to interact with microbial cell membranes and inhibit essential metabolic processes. The presence of the pyrrolidine moiety is believed to enhance its interaction with biological targets.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of this compound:

  • Antimicrobial Studies : A comprehensive study conducted on pyrrolidine derivatives revealed that modifications in their structure could significantly enhance their antimicrobial activities. The study concluded that compounds with a furan ring showed improved efficacy against various pathogens .
  • Pharmacological Applications : Another research highlighted the potential therapeutic applications of pyrrolidine derivatives in treating infections caused by resistant strains of bacteria and fungi, emphasizing the need for further exploration into their mechanisms .

Q & A

Basic: What are the key structural features of 5-Methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid, and how do they influence its reactivity?

The compound features a furan ring (oxygen-containing heterocycle) substituted with a pyrrolidin-1-ylmethyl group at position 2 and a methyl group at position 5, along with a carboxylic acid at position 3. The pyrrolidine moiety introduces basicity and potential hydrogen-bonding interactions, while the carboxylic acid enhances solubility in polar solvents and enables salt formation. The methyl group sterically influences substitution patterns on the furan ring. These features collectively impact reactivity in nucleophilic/electrophilic reactions and biological interactions .

Basic: What synthetic methodologies are employed to prepare 5-Methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid?

Synthesis typically involves:

  • Multi-step functionalization : Starting with furan-3-carboxylic acid derivatives, sequential alkylation or Mannich reactions introduce the pyrrolidinylmethyl group.
  • Catalysts : Acidic or basic catalysts (e.g., triethylamine) optimize intermediate formation .
  • Purification : Chromatography (HPLC or column) or recrystallization ensures high purity, critical for reproducibility in biological assays .

Advanced: How can reaction conditions be optimized to enhance regioselectivity during furan ring functionalization?

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in electrophilic substitutions .
  • Temperature control : Lower temperatures (−20°C to 0°C) reduce side reactions during alkylation .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts can direct substituents to specific positions . Kinetic studies via HPLC monitoring help identify optimal conditions .

Advanced: What analytical techniques resolve structural ambiguities in derivatives of this compound?

  • X-ray crystallography : Determines absolute configuration and bond angles, critical for understanding stereochemical outcomes .
  • NMR spectroscopy : 2D techniques (COSY, HSQC) clarify proton-proton coupling and carbon-proton correlations, especially for pyrrolidine conformers .
  • Mass spectrometry (HRMS) : Confirms molecular formula and detects trace impurities from side reactions .

Basic: What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates .
  • Spill management : Neutralize carboxylic acid residues with sodium bicarbonate before disposal .

Advanced: How can computational methods predict the biological activity of novel derivatives?

  • Docking studies : Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., enzymes or receptors) .
  • QSAR modeling : Correlates substituent electronic parameters (Hammett constants) with activity data to design potent analogs .
  • MD simulations : Assess stability of ligand-protein complexes over time, identifying key binding residues .

Basic: What are the solubility characteristics of this compound, and how do they influence solvent selection?

The carboxylic acid group confers solubility in polar solvents (water, ethanol, DMSO). However, the hydrophobic pyrrolidine and methyl groups reduce solubility in aqueous buffers. For reactions, use:

  • Polar aprotic solvents (DMF, DMSO) for nucleophilic substitutions.
  • Ethanol/water mixtures for recrystallization to balance solubility and yield .

Advanced: How can researchers address contradictions in reported biological activity data?

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for pH/temperature variations .
  • Dose-response validation : Replicate IC₅₀ measurements using orthogonal methods (e.g., fluorescence vs. radiometric assays) .
  • Meta-analysis : Compare data across studies to identify outliers or confounding variables (e.g., impurity profiles) .

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